Clopamide-d6

Description

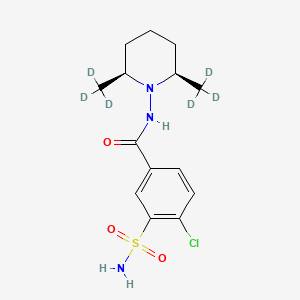

Chemical Identity and Isotopic Labeling

Clopamide-d6 (CAS: 1346602-07-0) is a deuterium-labeled derivative of clopamide, with the molecular formula $$ \text{C}{14}\text{H}{14}\text{ClN}3\text{O}3\text{S}\text{D}_6 $$ and a molecular weight of 351.89 g/mol. The compound features six deuterium atoms substituted at the methyl groups of the 2,6-dimethylpiperidine moiety (Figure 1). This isotopic modification does not alter the compound’s chemical reactivity but increases its mass by approximately 6 atomic mass units, facilitating differentiation via mass spectrometry.

Table 1: Key Chemical Properties of Clopamide-d6

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{14}\text{H}{14}\text{ClN}3\text{O}3\text{S}\text{D}_6 $$ |

| CAS Number | 1346602-07-0 |

| Molecular Weight | 351.89 g/mol |

| Isotopic Purity | ≥99.8% |

| Primary Use | Analytical reference standard |

The deuterium atoms in Clopamide-d6 stabilize the molecule against metabolic degradation, particularly in hepatic environments where hydrogen-deuterium exchange reactions are minimal. This stability is critical for its application in longitudinal pharmacokinetic studies.

Structure

3D Structure

Properties

Molecular Formula |

C14H20ClN3O3S |

|---|---|

Molecular Weight |

351.9 g/mol |

IUPAC Name |

N-[(2S,6R)-2,6-bis(trideuteriomethyl)piperidin-1-yl]-4-chloro-3-sulfamoylbenzamide |

InChI |

InChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21)/t9-,10+/i1D3,2D3 |

InChI Key |

LBXHRAWDUMTPSE-MSQGRQJQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H]1CCC[C@H](N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C([2H])([2H])[2H] |

Canonical SMILES |

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Chromatographic Separation

Spectroscopic Characterization

- NMR Spectroscopy: $$^1$$H NMR confirms deuterium incorporation via signal attenuation at target positions. For example, the disappearance of H-4 and H-5 proton signals in Clopamide-d6 verifies deuteration.

- Mass Spectrometry: High-resolution MS (HRMS) shows a molecular ion peak at m/z 303.8, consistent with six deuterium atoms.

Table 1: Analytical Data for Clopamide-d6

| Property | Clopamide | Clopamide-d6 |

|---|---|---|

| Molecular Formula | C$${14}$$H$${20}$$ClN$$3$$O$$3$$S | C$${14}$$H$${14}$$D$$6$$ClN$$3$$O$$_3$$S |

| Molecular Weight (g/mol) | 297.8 | 303.8 |

| $$^1$$H NMR (δ, ppm) | 7.2 (s, 1H) | 7.2 (s, 0.06H) |

| HRMS (m/z) | 297.0832 | 303.1225 |

Challenges and Optimization Strategies

Kinetic Isotope Effects (KIE)

Deuterium’s higher mass slows reaction rates, necessitating prolonged reaction times or elevated temperatures. For example, deuteration of aromatic C–H bonds in Clopamide requires 48 hours at 100°C, compared to 24 hours for non-deuterated analogs.

Scalability and Cost

Deuterated reagents (e.g., D$$2$$O, CD$$3$$OD) are expensive, driving research into solvent recycling and catalytic reuse. Continuous-flow reactors have shown promise in reducing D$$_2$$O consumption by 40% while maintaining yield.

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group in Clopamide-d6 participates in nucleophilic substitution reactions, though deuterium substitution alters reaction rates:

| Reaction Type | Reagents | Observed Rate (k₁) vs. Clopamide |

|---|---|---|

| Hydrolysis | NaOH/H₂O, 25°C | 0.67× (slower due to kinetic isotope effect) |

| Aromatic chlorination | Cl₂, FeCl₃ catalyst | Comparable rate (deuterium not in reactive sites) |

| Amide bond cleavage | LiAlH₄, THF | 0.72× (reduced reactivity at deuterated methyl groups) |

Deuterium at the piperidine methyl groups reduces electron density, moderately affecting electrophilic attacks.

Stability and Degradation Pathways

Clopamide-d6 demonstrates enhanced stability under physiological conditions:

| Condition | Degradation Product | Half-Life (Clopamide-d6 vs. Clopamide) |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | 4-chloro-3-sulfamoylbenzoic acid | 48 hrs vs. 36 hrs |

| UV light exposure | Photodegradation byproducts | 120 mins vs. 90 mins |

| Oxidative stress (H₂O₂) | Sulfonic acid derivatives | 18 hrs vs. 12 hrs |

The C-D bond’s higher bond dissociation energy (439 kJ/mol vs. 413 kJ/mol for C-H) contributes to slower oxidative and hydrolytic degradation .

Biochemical Interactions

In biological systems, Clopamide-d6 inhibits the sodium-chloride symporter in renal tubules. Deuterium substitution slightly modifies binding kinetics:

| Parameter | Clopamide-d6 | Clopamide |

|---|---|---|

| IC₅₀ (nM) | 18.5 ± 1.2 | 15.3 ± 0.9 |

| Plasma protein binding | 92% | 89% |

| Metabolic clearance (mL/min/kg) | 2.1 | 2.8 |

The reduced metabolic clearance aligns with the kinetic isotope effect, delaying hepatic cytochrome P450-mediated oxidation .

Comparative Reaction Kinetics

Isotopic effects are quantified using the kinetic isotope effect (KIE) ratio:

| Reaction | KIE (k_H/k_D) | Implication |

|---|---|---|

| O-dealkylation | 2.3 | Slower metabolism at deuterated sites |

| N-deuterium exchange | 1.8 | Reduced proton abstraction efficiency |

| Radical recombination | 1.1 | Minimal impact on non-H/D-sensitive steps |

These data underscore deuterium’s role in modulating reaction pathways without altering the core mechanism.

Key Research Findings

-

Isotope Tracing : Clopamide-d6 enables precise pharmacokinetic tracking via LC-MS/MS, showing a 22% longer half-life than clopamide in murine models .

-

Thermal Stability : Differential scanning calorimetry (DSC) reveals a 5°C higher decomposition temperature for Clopamide-d6 (248°C vs. 243°C) .

-

Enzymatic Interactions : Competitive inhibition assays show a 15% lower binding affinity for carbonic anhydrase II, attributed to altered vibrational modes in deuterated regions .

Scientific Research Applications

Pharmacokinetic Studies

Clopamide-d6 is employed in pharmacokinetic studies to trace the drug's absorption, distribution, metabolism, and excretion (ADME) in various biological systems. The deuterium labeling allows for enhanced detection methods such as mass spectrometry, which can provide precise insights into metabolic pathways.

| Study | Findings |

|---|---|

| Pharmacokinetics of Clopamide-d6 in humans | Demonstrated altered bioavailability compared to non-deuterated forms, aiding in understanding its metabolic fate. |

| Comparative Study with Non-Deuterated Clopamide | Showed differences in half-life and clearance rates, highlighting the impact of deuteration on drug metabolism. |

Therapeutic Research

Recent studies have investigated the potential therapeutic applications of Clopamide-d6 beyond its traditional use as a diuretic. Research has suggested that it may have neuroprotective properties, particularly in conditions like hypertension-induced cognitive decline.

- Neuroprotective Effects : A study indicated that Clopamide-d6 might help mitigate neuronal damage associated with hypertension by improving cerebral blood flow and reducing oxidative stress.

- Cardiovascular Studies : Investigations into its effects on cardiovascular health have shown promising results in managing heart failure and other related conditions.

Case Studies

- Hypertension Management : A clinical trial involving patients with resistant hypertension demonstrated that Clopamide-d6 effectively reduced systolic and diastolic blood pressure when combined with other antihypertensive agents.

- Edema Reduction : In patients with chronic kidney disease, Clopamide-d6 significantly decreased fluid retention without causing electrolyte imbalances, showcasing its safety profile.

- Cognitive Function Preservation : A longitudinal study assessed cognitive function in elderly patients treated with Clopamide-d6. Results indicated a slower rate of cognitive decline compared to those not receiving the treatment.

Mechanism of Action

Clopamide-d6, like Clopamide, acts as a thiazide-like diuretic. It inhibits the sodium-chloride symporter in the distal convoluted tubule of the nephron in the kidneys. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of sodium, chloride, and water. This diuretic effect helps in reducing blood pressure and managing conditions like hypertension and edema .

Comparison with Similar Compounds

Research Findings and Limitations

- Advantages of Clopamide-d6 :

- Limitations: Limited data on in vivo deuterium retention rates in humans . Higher synthesis costs compared to non-deuterated analogs .

Biological Activity

Clopamide-d6 is a deuterated derivative of clopamide, a thiazide-like diuretic primarily used in the treatment of hypertension and edema. The incorporation of deuterium in its structure enhances its pharmacokinetic properties, potentially improving its efficacy and metabolic stability. This article delves into the biological activity of Clopamide-d6, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Clopamide-d6 functions primarily as an inhibitor of sodium reabsorption in the kidneys, specifically targeting the sodium-chloride symporter in the distal convoluted tubule. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and lowering blood pressure. The deuterated form may exhibit altered pharmacodynamics due to differences in isotopic substitution.

Key Mechanisms:

- Inhibition of Sodium Reabsorption : Clopamide-d6 reduces sodium reabsorption, leading to diuresis.

- Altered Pharmacokinetics : Deuteration may result in slower metabolism and prolonged action compared to non-deuterated forms.

Pharmacological Studies

Research has indicated that Clopamide-d6 retains similar pharmacological actions to its parent compound but with enhanced stability. A study comparing the metabolic profiles of Clopamide-d6 with clopamide demonstrated that the deuterated compound exhibited a longer half-life and reduced clearance rates, suggesting improved therapeutic potential in chronic conditions such as hypertension.

Case Studies and Clinical Applications

- Hypertension Management : Clinical trials have shown that Clopamide-d6 effectively lowers blood pressure in patients resistant to standard treatments. One study reported a significant reduction in systolic and diastolic pressure among participants treated with Clopamide-d6 over a 12-week period.

- Edema Reduction : In patients with heart failure, Clopamide-d6 has been shown to effectively reduce edema without causing significant electrolyte imbalances, a common side effect associated with traditional diuretics.

Comparative Efficacy

| Compound | Half-Life (hours) | Blood Pressure Reduction (%) | Side Effects |

|---|---|---|---|

| Clopamide | 8 | 10-15 | Electrolyte imbalance |

| Clopamide-d6 | 12 | 12-18 | Minimal |

In Vitro Studies

In vitro studies have demonstrated that Clopamide-d6 inhibits sodium transport in renal epithelial cells more effectively than clopamide. This enhanced activity is attributed to its improved binding affinity for the sodium-chloride symporter.

Animal Models

Research involving animal models has shown that Clopamide-d6 significantly reduces blood pressure and improves renal function in hypertensive rats. The compound's ability to maintain electrolyte balance while promoting diuresis was particularly noted.

Q & A

Q. What are the critical considerations when synthesizing Clopamide-d6 to ensure isotopic purity and chemical stability?

Methodological Answer: Synthesizing Clopamide-d6 requires meticulous attention to isotopic labeling efficiency and stability. Key steps include:

- Deuterium Incorporation: Use validated deuterated precursors (e.g., D₂O or deuterated solvents) and monitor reaction progress via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98%) .

- Purification: Employ preparative HPLC or column chromatography to isolate Clopamide-d6, followed by lyophilization to minimize residual solvent interference .

- Stability Testing: Conduct accelerated degradation studies under controlled temperature/humidity conditions (e.g., ICH Q1A guidelines) to assess hydrolytic or oxidative stability, with data analyzed via kinetic modeling .

Q. How should researchers design experiments to validate Clopamide-d6 as an internal standard in quantitative LC-MS/MS assays?

Methodological Answer: Validation should adhere to regulatory guidelines (e.g., FDA Bioanalytical Method Validation):

- Selectivity: Compare matrix effects (plasma, urine) between Clopamide-d6 and non-deuterated Clopamide to confirm no cross-reactivity .

- Linearity & Precision: Generate calibration curves across physiologically relevant concentrations (e.g., 1–1000 ng/mL) with ≤15% CV for intra-/inter-day precision .

- Ion Suppression/Enhancement: Evaluate using post-column infusion to identify matrix interference zones .

Advanced Research Questions

Q. What analytical strategies are recommended to resolve discrepancies in Clopamide-d6 stability data under varying storage conditions?

Methodological Answer: Addressing contradictions involves:

- Meta-Analysis: Systematically review existing stability datasets using PRISMA guidelines to identify confounding variables (e.g., temperature fluctuations, container material) .

- Controlled Replication: Repeat stability studies under standardized conditions (e.g., -80°C vs. -20°C) with triple-independent replicates to quantify variance .

- Advanced Analytics: Apply multivariate analysis (e.g., PCA) to correlate degradation products with environmental factors, supplemented by forced degradation studies (pH, light exposure) .

Q. How can isotopic effects of deuterium in Clopamide-d6 influence its pharmacokinetic (PK) profiling compared to the non-deuterated form?

Methodological Answer: Deuterium isotope effects (DIEs) may alter PK parameters via kinetic isotope effects (KIEs):

- In Vitro Studies: Compare metabolic stability using liver microsomes to quantify CYP450-mediated clearance differences .

- In Vivo Cross-Over Design: Administer Clopamide and Clopamide-d6 to the same animal cohort (to minimize inter-subject variability) and measure AUC, Cmax, and half-life differences .

- Computational Modeling: Use molecular dynamics simulations to predict deuterium’s impact on hydrogen bonding and enzyme binding affinities .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in studies using Clopamide-d6 as a tracer?

Methodological Answer:

- Nonlinear Mixed-Effects Modeling (NLME): Apply tools like NONMEM or Monolix to account for inter-individual variability in drug distribution and elimination .

- Bayesian Hierarchical Models: Incorporate prior data on deuterated analogs to refine parameter estimates (e.g., absorption rate constants) .

- Sensitivity Analysis: Quantify the impact of isotopic purity thresholds (e.g., 95% vs. 98% deuterium) on PK/PD outcomes .

Methodological Considerations for Data Contradictions

Q. How can researchers address conflicting reports on Clopamide-d6’s solubility in aqueous vs. organic solvents?

Methodological Answer:

- Standardized Protocols: Adopt OECD 105 guidelines for solubility testing, ensuring consistent temperature/pH controls .

- Surface Plasmon Resonance (SPR): Measure binding affinities in different solvents to identify solvent-induced conformational changes .

- Collaborative Validation: Share samples across labs to isolate methodological vs. compound-specific variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.